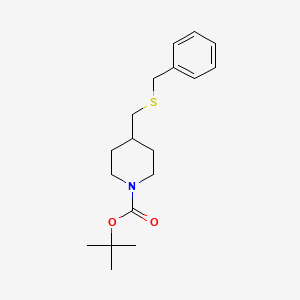
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a benzylmercaptomethyl group at the 4-position of the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected by introducing the tert-butoxycarbonyl group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate.
Introduction of Benzylmercaptomethyl Group: The protected piperidine is then reacted with benzylmercaptomethyl chloride under basic conditions to introduce the benzylmercaptomethyl group at the 4-position of the piperidine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzylmercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The benzylmercaptomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and borane.
Substitution: Typical nucleophiles used in substitution reactions include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability to the piperidine ring, allowing it to participate in various chemical reactions without undergoing degradation. The benzylmercaptomethyl group can interact with nucleophiles or electrophiles, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
1-t-Butoxycarbonyl-4-iodomethylpiperidine: Similar structure but with an iodine atom instead of the benzylmercaptomethyl group.
1-t-Butoxycarbonyl-4-aminomethylpiperidine: Contains an aminomethyl group instead of the benzylmercaptomethyl group.
Uniqueness: tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the benzylmercaptomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C18H27NO2S |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO2S/c1-18(2,3)21-17(20)19-11-9-16(10-12-19)14-22-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 |
Clave InChI |
CKIVDXKQFMFIGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


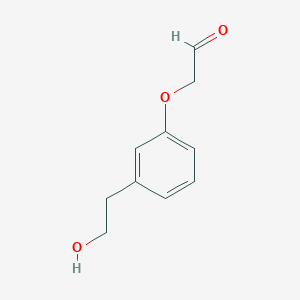

![N-[2,2,2-Trifluoro-1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B8575930.png)
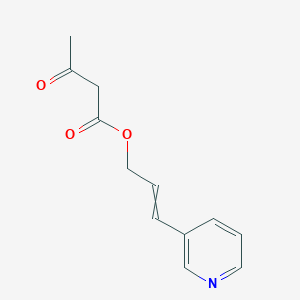

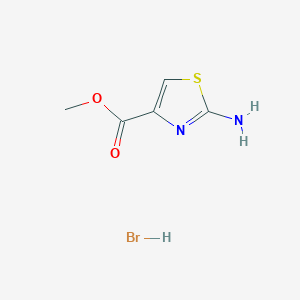
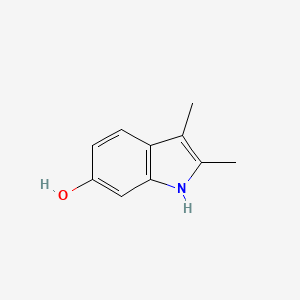


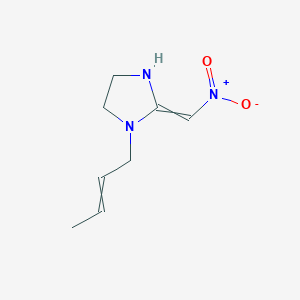
![N-cyclohexyl-5-fluoro-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8575993.png)

